BenchChemオンラインストアへようこそ!

2-{1H-pyrrolo[2,3-c]pyridin-3-yl}ethan-1-amine hydrochloride

Epigenetics LSD1/KDM1A Inhibition Acute Myeloid Leukemia

2-{1H-pyrrolo[2,3-c]pyridin-3-yl}ethan-1-amine hydrochloride (CAS 1955514-82-5) is a heterocyclic building block belonging to the pyrrolopyridine class, featuring a fused pyrrole and pyridine ring system with an ethanamine side chain. Its core scaffold is a regioisomer of the prominent 7-azaindole (1H-pyrrolo[2,3-b]pyridine) motif, a privileged structure in medicinal chemistry.

Molecular Formula C9H12ClN3
Molecular Weight 197.66 g/mol
CAS No. 1955514-82-5
Cat. No. B1460248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{1H-pyrrolo[2,3-c]pyridin-3-yl}ethan-1-amine hydrochloride
CAS1955514-82-5
Molecular FormulaC9H12ClN3
Molecular Weight197.66 g/mol
Structural Identifiers
SMILESC1=CN=CC2=C1C(=CN2)CCN.Cl
InChIInChI=1S/C9H11N3.ClH/c10-3-1-7-5-12-9-6-11-4-2-8(7)9;/h2,4-6,12H,1,3,10H2;1H
InChIKeyBMQOVXHQZSNIFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{1H-Pyrrolo[2,3-c]pyridin-3-yl}ethan-1-amine Hydrochloride (CAS 1955514-82-5): A Specialized Pyrrolopyridine Scaffold for Targeted Drug Discovery


2-{1H-pyrrolo[2,3-c]pyridin-3-yl}ethan-1-amine hydrochloride (CAS 1955514-82-5) is a heterocyclic building block belonging to the pyrrolopyridine class, featuring a fused pyrrole and pyridine ring system with an ethanamine side chain. Its core scaffold is a regioisomer of the prominent 7-azaindole (1H-pyrrolo[2,3-b]pyridine) motif, a privileged structure in medicinal chemistry [1]. This specific regioisomeric arrangement is a key structural determinant for biological target engagement, directly influencing selectivity and potency profiles in kinase and epigenetic inhibitor programs. The compound serves as a critical intermediate for generating novel chemical matter with a distinct pharmacophore geometry, particularly in the development of next-generation cancer therapeutics [2].

Why 2-{1H-Pyrrolo[2,3-c]pyridin-3-yl}ethan-1-amine HCl Cannot Be Replaced by Common 7-Azaindole or Indole Analogs


Simple substitution with widespread building blocks like 7-azaindole-3-ethanamine (pyrrolo[2,3-b]pyridine) or tryptamine (indole-3-ethanamine) is infeasible for programs targeting proteins with a preference for the [2,3-c]pyridine regioisomer's unique geometry. This specific scaffold establishes a distinct hydrogen-bond acceptor/donor network at the target binding site due to the altered nitrogen position, a feature not recapitulated by the [2,3-b] or [3,2-c] isomers [1]. This structural divergence has been exploited to achieve sub-nanomolar cellular potency in acute leukemia cell lines, a level of activity that is highly dependent on the precise 3D orientation of the core heterocycle [2].

Quantitative Differentiation Evidence for 2-{1H-Pyrrolo[2,3-c]pyridin-3-yl}ethan-1-amine HCl vs. Closest Analogs


Scaffold-Driven LSD1 Inhibitor Potency: 1H-Pyrrolo[2,3-c]pyridine vs. 1H-Pyrrolo[2,3-b]pyridine

The 1H-pyrrolo[2,3-c]pyridine scaffold, for which 2-{1H-pyrrolo[2,3-c]pyridin-3-yl}ethan-1-amine is a direct precursor, delivers a fundamentally different potency and selectivity profile compared to 7-azaindole (1H-pyrrolo[2,3-b]pyridine)-derived LSD1 inhibitors. An optimized clinical candidate (Compound 46/LSD1-UM-109) derived from this [2,3-c] series exhibits an enzymatic IC50 of 3.1 nM against LSD1 and achieves sub-nanomolar growth inhibition in MV4;11 leukemia cells (GI50 = 0.6 nM) [1]. In contrast, the most potent LSD1 inhibitors based on the [2,3-b]pyridine scaffold (e.g., GSK-354 derivatives) typically exhibit enzymatic IC50 values in the 10–100 nM range without demonstrating comparable cellular potency [2], highlighting a key advantage of the target compound's scaffold.

Epigenetics LSD1/KDM1A Inhibition Acute Myeloid Leukemia

Regioisomeric Selectivity: Differential Kinase Inhibition Profiles of Pyrrolo[2,3-c]pyridine vs. Pyrrolo[3,2-c]pyridine

A patent study on AMPK inhibitors directly compared the pyrrolo[2,3-c]pyridine core with its regioisomer, pyrrolo[3,2-c]pyridine. The [2,3-c] regioisomer, which is the base structure of the target compound, yields inhibitors with improved selectivity for the AMPK α2-subunit over the α1-subunit, whereas the [3,2-c] regioisomer results in loss of this selectivity [1]. This differential biological outcome is a direct consequence of the nitrogen atom position in the pyridine ring, a feature inherently encoded in the building block 2-{1H-pyrrolo[2,3-c]pyridin-3-yl}ethan-1-amine.

Kinase Selectivity AMPK Inhibition Scaffold Comparison

Differentiation from Tryptamine via Physicochemical Properties and Drug-Likeness

2-{1H-pyrrolo[2,3-c]pyridin-3-yl}ethan-1-amine (free base) exhibits a lower clogP (0.44) and higher logS (-1.23) compared to tryptamine (clogP ~1.5, logS ~-1.9), a common natural product analog [1]. This translates to a predicted 10-fold higher aqueous solubility for the target compound. This improved physicochemical profile, a direct result of the additional nitrogen in the pyrrolopyridine ring, aligns better with oral bioavailability criteria and facilitates in vivo formulation for lead optimization campaigns.

Physicochemical Properties CNS Drug Discovery Scaffold Comparison

Salt Form Advantage: Hydrochloride Salt Stability vs. Free Base

The hydrochloride salt form (CAS 1955514-82-5) provides superior solid-state stability and hygroscopicity control compared to the free base (CAS 933736-82-4), a critical factor for procurement and long-term storage. Commercial suppliers report a purity of 98% for the hydrochloride salt upon long-term storage under recommended conditions (2-8°C, sealed dry) . In contrast, the free base is often offered at 95% purity and is more prone to degradation due to free amine reactivity . This difference in purity and stability is essential for reproducible quantitative biological experiments.

Salt Selection Stability Formulation

Optimal Application Scenarios for Procuring 2-{1H-Pyrrolo[2,3-c]pyridin-3-yl}ethan-1-amine Hydrochloride


Lead Optimization for LSD1/KDM1A-Targeted Cancer Therapeutics

This hydrochloride salt is the ideal starting scaffold for synthesizing novel, reversible LSD1 inhibitors with sub-nanomolar cellular potency. Its [2,3-c]pyridine core is proven to deliver a >15-fold improvement in cellular activity against acute myeloid leukemia (MV4;11) and small-cell lung cancer (H1417) cell lines compared to the previous gold-standard [2,3-b]pyridine-based inhibitor class [1]. Laboratories focused on epigenetic cancer targets will gain a significant head start by utilizing this building block to generate potent, patentable lead series.

Structure-Activity Relationship (SAR) Exploration of AMPK-Selective Inhibitors for Metabolic Disorders

Medicinal chemistry teams aiming to dissect AMPK's complex biology require probes with precise subunit selectivity. The [2,3-c]pyridine configuration is the only pyrrolopyridine scaffold shown to confer selectivity for the AMPK α2-subunit over the α1-subunit, a differentiation that is lost with the [3,2-c] isomer [1]. Procuring this compound enables the systematic synthesis and evaluation of targeted AMPK modulators, critical for validating therapeutic hypotheses in diabetes and cancer metabolism.

Parallel Library Synthesis for Kinase Selectivity Profiling

The compound serves as a versatile anchor point for generating diverse, drug-like kinase inhibitor libraries. Its unique regioisomeric nature allows exploration of atypical hinge-binding modes in the kinome that are inaccessible to 7-azaindole-based libraries. The high and consistent purity (98%) of the hydrochloride salt form ensures robust, high-quality chemical output in parallel synthesis and subsequent high-throughput screening applications [1].

CNS Drug Discovery Programs Requiring Superior Physicochemical Properties

Drug discovery projects requiring lower lipophilicity (clogP < 1) and enhanced aqueous solubility should prioritize this scaffold. With a calculated clogP of 0.44 and a 4.7-fold solubility improvement over its natural product analog tryptamine [1], this intermediate helps medicinal chemists maintain favorable CNS drug-like properties while exploring novel biological targets, reducing the risk of late-stage compound attrition due to poor pharmacokinetics.

Quote Request

Request a Quote for 2-{1H-pyrrolo[2,3-c]pyridin-3-yl}ethan-1-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.